

An In-depth Technical Guide to 3-Bromo-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-5-methylisoxazole-4-carboxylic acid

Cat. No.: B143290

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-Bromo-5-methylisoxazole-4-carboxylic acid**, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its chemical and physical properties, safety information, and potential applications. Particular focus is given to its role as a synthetic intermediate and its potential biological activities, drawing parallels with structurally similar compounds.

Chemical and Physical Properties

3-Bromo-5-methylisoxazole-4-carboxylic acid, identified by the CAS number 130742-22-2, is a substituted isoxazole derivative.^{[1][2]} Isoxazoles are a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. The presence of the bromine atom and the carboxylic acid group makes this molecule a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of **3-Bromo-5-methylisoxazole-4-carboxylic acid**

Property	Value	Source(s)
CAS Number	130742-22-2	[1] [2]
Molecular Formula	C5H4BrNO3	[2]
Molecular Weight	205.99 g/mol	[2]
IUPAC Name	3-bromo-5-methyl-1,2-oxazole-4-carboxylic acid	[2]
Synonyms	3-bromo-5-methyl-isoxazole-4-carboxylic acid, 4-Isoxazolecarboxylic acid, 3-bromo-5-methyl-	[2]
Boiling Point	349.62°C at 760 mmHg	[2]
Density	1.865 g/cm ³	[2]
Flash Point	165.2 °C	
Melting Point	Data not available	
Solubility	Data not available	

Safety and Handling

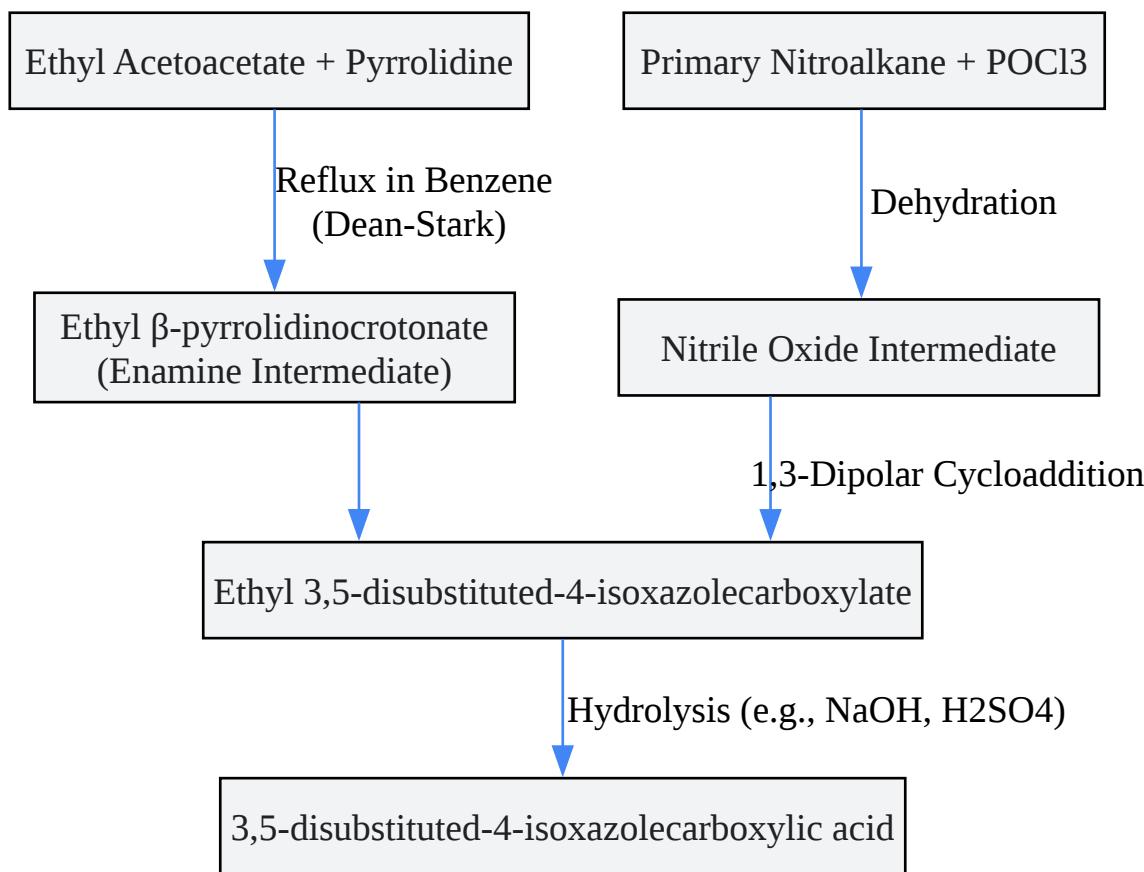
Comprehensive safety data for **3-Bromo-5-methylisoxazole-4-carboxylic acid** is limited. However, based on information for structurally related compounds, caution should be exercised when handling this chemical.

Table 2: GHS Hazard Information

Hazard Class	Statement
Acute toxicity, oral	H302: Harmful if swallowed
Skin corrosion/irritation	H315: Causes skin irritation
Serious eye damage/eye irritation	H319: Causes serious eye irritation
Specific target organ toxicity, single exposure; Respiratory tract irritation	H335: May cause respiratory irritation

Precautionary Statements:

Users should adhere to the following precautionary measures:


- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P264: Wash skin thoroughly after handling.
- P270: Do not eat, drink or smoke when using this product.
- P280: Wear protective gloves/ eye protection/ face protection.
- P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
- P302+P352: IF ON SKIN: Wash with plenty of water.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **3-Bromo-5-methylisoxazole-4-carboxylic acid** is not readily available in the surveyed literature. However, a general and widely applicable method for the synthesis of 3,5-disubstituted-4-isoxazolecarboxylic esters, which can be subsequently hydrolyzed to the corresponding carboxylic acids, has been described.^[3] This method involves the 1,3-dipolar cycloaddition of a nitrile oxide with an enamine.

Below is a generalized workflow for the synthesis of such isoxazole derivatives, which could be adapted for the target molecule.

Generalized Synthetic Workflow for Isoxazole Carboxylic Acids

[Click to download full resolution via product page](#)

Caption: Generalized synthetic pathway for 3,5-disubstituted-4-isoxazolecarboxylic acids.

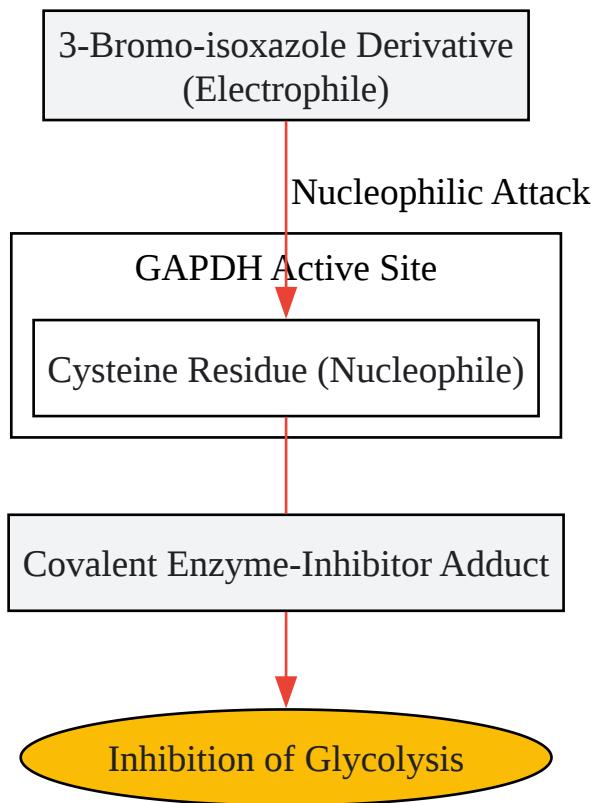
Experimental Considerations for Adaptation:

To synthesize **3-Bromo-5-methylisoxazole-4-carboxylic acid** using this methodology, the following considerations would be necessary:

- Nitrile Oxide Precursor: A suitable bromo-substituted nitroalkane would be required to generate the corresponding bromo-substituted nitrile oxide.

- Enamine Component: Ethyl acetoacetate and a secondary amine like pyrrolidine can be used to form the enamine, which provides the C4 and C5 atoms of the isoxazole ring.
- Hydrolysis: The resulting ester would need to be hydrolyzed to the carboxylic acid, for which standard procedures using aqueous acid or base can be employed.

Applications in Drug Development and Medicinal Chemistry


The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.^[4] These compounds exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The carboxylic acid moiety is also a common feature in many drugs, often serving as a key pharmacophoric element that can interact with biological targets through hydrogen bonding and ionic interactions.

While specific biological targets for **3-Bromo-5-methylisoxazole-4-carboxylic acid** have not been identified in the available literature, a structurally related compound, a spirocyclic 3-bromo-4,5-dihydroisoxazole derivative, has been reported as a covalent inhibitor of the human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH) enzyme.^[5]

Potential as a GAPDH Inhibitor

GAPDH is a key enzyme in the glycolytic pathway, which is often upregulated in cancer cells (the Warburg effect).^[5] Inhibition of GAPDH is therefore being explored as a potential anti-cancer strategy. The electrophilic nature of the bromine atom at the 3-position of the isoxazole ring in the reported inhibitor suggests that it may act as a warhead, reacting with a cysteine residue in the active site of GAPDH to form a covalent bond.

Hypothesized Mechanism of GAPDH Inhibition

[Click to download full resolution via product page](#)

Caption: Hypothesized covalent inhibition of GAPDH by a 3-bromo-isoxazole derivative.

Given the structural similarity, it is plausible that **3-Bromo-5-methylisoxazole-4-carboxylic acid** could also exhibit inhibitory activity against GAPDH or other enzymes with reactive cysteine residues in their active sites. Further research, including enzymatic assays and structural biology studies, would be necessary to validate this hypothesis.

Conclusion

3-Bromo-5-methylisoxazole-4-carboxylic acid is a chemical compound with significant potential as a building block for the synthesis of more complex molecules, particularly in the field of drug discovery. While specific data on its biological activity and physical properties such as melting point and solubility are currently limited, its structural features suggest that it may be a valuable lead compound for the development of novel therapeutics, potentially targeting enzymes involved in cancer metabolism. Further investigation into its synthesis, reactivity, and biological profile is warranted to fully elucidate its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 130742-22-2|3-Bromo-5-methylisoxazole-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. bocsci.com [bocsci.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β -Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. air.unipr.it [air.unipr.it]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Bromo-5-methylisoxazole-4-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b143290#3-bromo-5-methylisoxazole-4-carboxylic-acid-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com